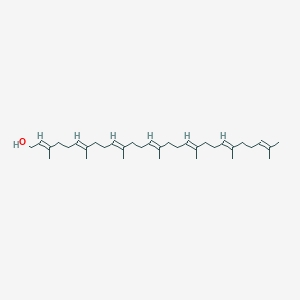

all-E-Heptaprenol

Vue d'ensemble

Description

all-E-Heptaprenol: is a naturally occurring polyprenyl alcohol with the chemical formula C35H58O . It is characterized by a linear hydrocarbon chain with seven isoprene units and an alcohol group at one end. The “all-E” designation indicates that all double bonds in the molecule are in the trans configuration. This compound is found naturally in some plants and bacteria and has been studied for its potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of all-E-Heptaprenol involves the elongation of a polyprenol chain. One method includes the use of sodium acetylide in dimethoxyethane at room temperature, which replaces the critical step of acetylene addition in liquid ammonia. This method is less time-consuming and avoids the use of toxic chemicals . The reaction is completed within one hour and provides reasonable yields.

Industrial Production Methods: Industrial production of this compound typically involves the use of high-performance liquid chromatography to control the formation of undesired isomers and other side-products. The process can be scaled depending on the requirements and involves the purification of the product on Alumina N columns .

Analyse Des Réactions Chimiques

Oxidation Reactions

This compound undergoes oxidation primarily at the hydroxyl group or unsaturated bonds:

Key reagents and outcomes:

Oxidation with chromium-based reagents proceeds via radical intermediates, while permanganate oxidation follows an electrophilic mechanism . Ozonolysis cleaves specific double bonds, enabling structural elucidation .

Reduction Reactions

The terminal hydroxyl and double bonds are susceptible to reduction:

Notable transformations:

-

Lithium Aluminum Hydride (LiAlH₄): Reduces carbonyl groups to secondary alcohols (e.g., reversing prior oxidations)4 .

-

Catalytic Hydrogenation (H₂/Pd): Saturates double bonds, yielding dihydroheptaprenol (C₃₅H₆₀O) with >95% selectivity under 50 psi H₂ .

-

NaBH₄: Mild reduction of aldehyde intermediates to primary alcohols4.

Reductive pathways are critical for modifying membrane permeability in biological studies .

Substitution Reactions

Functionalization of the hydroxyl group enables diverse derivatives:

Synthetic routes:

| Reaction | Reagent | Product | Application |

|---|---|---|---|

| Halogenation | PBr₃ in Et₂O | all-E-Heptaprenyl bromide | Biosynthetic intermediates |

| Tosylation | Tosyl chloride/pyridine | Tosylate ester | Nucleophilic substitutions |

| Acetylation | Acetic anhydride | Acetylated heptaprenol | Stability enhancement |

Bromination with PBr₃ achieves quantitative conversion within 30 minutes at room temperature . Tosylates serve as leaving groups for subsequent SN2 reactions .

Chain Elongation and Coupling

This compound participates in prenyltransferase-catalyzed reactions:

-

Isoprenoid Biosynthesis: Serves as a substrate for enzymatic addition of isoprene units in bacterial cell wall synthesis .

-

Suzuki Coupling: Pd-mediated cross-coupling with aryl boronic acids forms bioconjugates (e.g., fluorescent probes) .

Analytical Characterization

Techniques for reaction monitoring:

| Method | Key Data | Reference |

|---|---|---|

| HPLC (C18 column) | Retention time: 14.2 min (heptaprenol) | |

| ¹H NMR (400 MHz) | δ 5.12 (m, 7H, trans-alkenes), δ 1.68 (s, CH₃) | |

| GC-MS | m/z 494.8 (M⁺), fragmentation at C10–C11 |

Industrial and Biological Implications

-

Pharmaceutical Synthesis: Derivatives show cytotoxicity against HCT-116 colon cancer cells (IC₅₀ = 12 µM) .

-

Membrane Studies: Fluorescent analogs track lipid dynamics in Mycobacterium models .

This compound’s reactivity profile underscores its utility in organic synthesis and biochemistry, though stereochemical control remains challenging in non-enzymatic systems .

Applications De Recherche Scientifique

Chemistry

- Biochemical Reference Material : All-E-Heptaprenol is utilized as a biochemical for proteomics research and serves as a reference material in analytical standards.

- Synthesis Precursor : It acts as a precursor for synthesizing biologically active compounds such as prenylquinones and tocochromanols, which are vital in cellular processes and metabolic pathways.

Biology

- Cell Membrane Function : The compound is suggested to play a role in maintaining membrane integrity and fluidity, crucial for cellular signaling pathways.

- Anti-tumor Properties : Research indicates that this compound may exhibit anti-tumor properties, making it a subject of interest in cancer research. Its derivatives have shown cytotoxic activity against tumor cells.

Medicine

- Therapeutic Applications : Ongoing studies are investigating its potential therapeutic applications, particularly its mechanism of action against cancer cells and its role in targeting specific molecular pathways involved in cell growth and survival.

Industry

- Production of Biomolecules : this compound is used in the industrial synthesis of vitamins and other essential biomolecules, contributing to various biochemical processes.

Case Studies

-

Transfection Efficiency :

- A study evaluated the use of cationic polyprenyl derivatives as lipofecting agents for eukaryotic cells, demonstrating efficient transfection capabilities that suggest potential applications in gene therapy.

-

Polyprenyl Phosphate Biosynthesis :

- Research on Mycobacterium tuberculosis indicated that polyprenyl phosphates derived from this compound are critical for bacterial cell wall biosynthesis, highlighting its importance in microbial physiology and potential as an antibiotic target.

Mécanisme D'action

The exact mechanism of action of all-E-Heptaprenol is not fully understood. research suggests that it may interfere with cell membrane function or inhibit cancer cell proliferation. It is believed to exert its effects by interacting with specific molecular targets and pathways involved in cell growth and survival.

Comparaison Avec Des Composés Similaires

Dolichols: These are polyprenols with a similar structure but differ in the number of isoprene units and the configuration of double bonds.

Ubiquinones (Coenzyme Q): These compounds have a similar polyprenyl side chain and are involved in electron transport systems.

Uniqueness: all-E-Heptaprenol is unique due to its specific configuration of double bonds (all-trans) and its potential anti-tumor properties.

Activité Biologique

All-E-Heptaprenol is a long-chain polyisoprenoid alcohol characterized by its unique structure comprising seven isoprene units, all in the trans configuration. This compound plays a significant role in various biological processes and is particularly important in lipid metabolism and cellular functions. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure enables it to participate in various biochemical reactions typical of polyisoprenoids. The presence of multiple double bonds allows for reactivity towards electrophiles, making it a versatile compound in organic synthesis.

Synthesis of this compound

This compound can be synthesized through several methods, primarily focusing on chain elongation techniques from polyprenol precursors. The purification process often involves chromatography techniques such as:

- Alumina N column chromatography : Used to separate isomers effectively.

- HPLC (High-Performance Liquid Chromatography) : Employed to confirm the purity and identity of the synthesized compound.

Table 1 summarizes various synthesis methods and their yields:

| Method | Conditions | Yield (%) |

|---|---|---|

| Alumina N Column | 20-30% Et2O/hexane | 25-39% |

| HPLC | Various solvent systems | High purity |

Role in Membrane Dynamics

This compound is integral to maintaining membrane integrity and fluidity. It serves as a precursor for the biosynthesis of essential lipids, which are crucial for cellular signaling pathways. Research indicates that alterations in polyprenol levels can significantly impact these pathways, influencing physiological processes such as cell growth and differentiation .

Cytotoxic Activity

Recent studies have highlighted the tumor cytotoxic activity of this compound. Its derivatives have been explored for their potential as therapeutic agents in cancer treatment. For instance, the labeled analogue this compound-1,2,3,4-13C4 has been shown to exhibit cytotoxic effects against tumor cells .

Case Studies

- Transfection Efficiency : A study evaluated the use of a cationic polyprenyl derivative (heptaprenyltrimethylammonium salt) as a lipofecting agent for eukaryotic cells. The results demonstrated efficient transfection capabilities, indicating potential applications in gene therapy .

- Polyprenyl Phosphate Biosynthesis : Research on Mycobacterium tuberculosis revealed that polyprenyl phosphates derived from this compound play a critical role in bacterial cell wall biosynthesis, suggesting its importance in microbial physiology and potential as a target for antibiotic development .

The mechanism of action of this compound primarily relates to its incorporation into lipid membranes and its role in synthesizing polyprenyl phosphates. These compounds are vital for various cellular processes, including:

- Cellular signaling : Modulating pathways that regulate growth and apoptosis.

- Membrane integrity : Contributing to the structural stability of cellular membranes.

Propriétés

IUPAC Name |

(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-36/h15,17,19,21,23,25,27,36H,9-14,16,18,20,22,24,26,28H2,1-8H3/b30-17+,31-19+,32-21+,33-23+,34-25+,35-27+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDCABNKZQORKZ-YUIIPXGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.